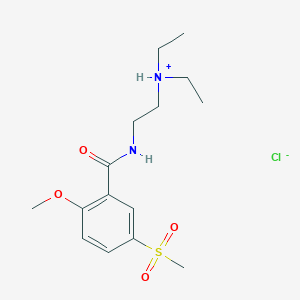

Tiapride Hydrochloride

Description

This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

A benzamide derivative that is used as a dopamine antagonist.

See also: Tiapride (has active moiety).

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4S.ClH/c1-5-17(6-2)10-9-16-15(18)13-11-12(22(4,19)20)7-8-14(13)21-3;/h7-8,11H,5-6,9-10H2,1-4H3,(H,16,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFDPNXIVHBTKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045210 | |

| Record name | Tiapride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

52.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56422896 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51012-33-0, 51012-32-9 | |

| Record name | Tiapride hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51012-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiapride hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tiapride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-(diethylamino)ethyl]-2-methoxy-5-(methylsulphonyl)benzamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIAPRIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25N106WEDO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Neuropharmacological Profile of Tiapride Hydrochloride in a Neuronal Context: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiapride hydrochloride, a substituted benzamide derivative, is an atypical antipsychotic agent with a distinct pharmacological profile.[1][2][3] Primarily utilized for the management of a range of neurological and psychiatric disorders, including agitation and aggression in the elderly, alcohol withdrawal syndrome, and certain movement disorders like dyskinesia, its mechanism of action is centered on its selective interaction with the dopaminergic system.[1][2][4][5] This technical guide delves into the core mechanism of action of this compound at the neuronal level, summarizing key quantitative data, outlining relevant experimental protocols for its investigation in neuronal cultures, and visualizing the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Selective Dopamine D2/D3 Receptor Antagonism

The principal mechanism of action of this compound is its selective antagonism of dopamine D2 and D3 receptors.[1][2][4][6] Unlike many conventional and other atypical antipsychotics, tiapride exhibits minimal affinity for dopamine D1 and D4 receptors, as well as for serotonergic, adrenergic, and histaminergic receptors.[6][7] This high degree of selectivity contributes to its favorable side-effect profile, with a reduced likelihood of adverse effects such as weight gain, metabolic disturbances, and sedation that are often associated with broader-spectrum antipsychotics.[1]

In neuronal cultures, the antagonistic action of tiapride at D2 and D3 receptors manifests primarily at the postsynaptic level. By blocking these receptors, tiapride inhibits the downstream signaling cascades typically initiated by dopamine. Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of these receptors by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately leading to a dampening of neuronal excitability. Tiapride, by blocking these receptors, prevents this inhibitory effect of dopamine.

Furthermore, in vivo microdialysis experiments have shown that tiapride administration leads to an increase in extracellular dopamine levels in brain regions such as the nucleus accumbens and striatum.[6][7] This is understood to be a compensatory response to the blockade of postsynaptic dopamine receptors.

Quantitative Data Summary

The following table summarizes the available quantitative data on the binding affinity of this compound for its primary targets.

| Receptor Target | Parameter | Value (nM) | Species | Source |

| Dopamine D2 Receptor | IC50 | 110 - 320 | Rat | [6][7] |

| Dopamine D3 Receptor | IC50 | 180 | Rat | [6][7] |

IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Visualizing the Molecular Interactions and Experimental Approaches

To elucidate the mechanism of action of tiapride in neuronal cultures, a series of in vitro experiments can be employed. The following diagrams, generated using the DOT language, illustrate the core signaling pathway, a hypothetical experimental workflow for assessing its impact on neuronal activity, and the logical relationship of its receptor antagonism.

Figure 1: Tiapride's Antagonistic Action on the Dopamine D2/D3 Receptor Signaling Pathway. This diagram illustrates how Tiapride blocks the dopamine-induced, Gi/o-mediated inhibition of adenylyl cyclase, thereby preventing the decrease in cAMP and subsequent neuronal inhibition.

Figure 2: Experimental Workflow for Assessing Tiapride's Effect on Neuronal Activity. This flowchart outlines a typical experimental procedure to investigate the impact of Tiapride on neuronal function in vitro.

Figure 3: Logical Relationship of Tiapride's Receptor Selectivity. This diagram illustrates how Tiapride's specific binding profile leads to its selective dopaminergic effects and favorable side-effect profile.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that can be utilized to investigate the mechanism of action of this compound in neuronal cultures.

In Vitro Electrophysiology: Patch-Clamp Recording

Objective: To determine the effect of tiapride on the electrophysiological properties of individual neurons, including resting membrane potential, action potential firing frequency, and synaptic activity.

Methodology:

-

Cell Culture: Primary hippocampal or cortical neurons are cultured on glass coverslips. Alternatively, human induced pluripotent stem cell (iPSC)-derived neurons can be used.[8][9]

-

Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

-

Solutions: The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4. The internal pipette solution contains (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, and 0.3 Na-GTP, pH adjusted to 7.2.

-

Procedure:

-

A baseline recording of spontaneous neuronal activity is established.

-

This compound is bath-applied at various concentrations (e.g., 100 nM, 1 µM, 10 µM).

-

To assess the antagonistic effect, a D2/D3 receptor agonist (e.g., quinpirole) is co-applied with tiapride.

-

Changes in firing rate, membrane potential, and postsynaptic currents are recorded and analyzed.

-

Calcium Imaging

Objective: To visualize and quantify the effect of tiapride on intracellular calcium dynamics in response to dopaminergic stimulation.

Methodology:

-

Cell Culture and Dye Loading: Neuronal cultures are prepared as described above. Cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) or transfected with a genetically encoded calcium indicator (e.g., GCaMP).[10][11][12]

-

Imaging Setup: A fluorescence microscope equipped with a high-speed camera is used to capture changes in fluorescence intensity.

-

Procedure:

-

Baseline fluorescence is recorded.

-

Dopamine or a D2/D3 agonist is applied to the culture to induce a calcium response.

-

After a washout period, the cells are pre-incubated with this compound at various concentrations.

-

The dopamine or agonist stimulation is repeated in the presence of tiapride.

-

The change in fluorescence intensity, indicative of intracellular calcium concentration, is measured and compared between conditions.

-

Cyclic AMP (cAMP) Assay

Objective: To measure the effect of tiapride on the dopamine-mediated inhibition of cAMP production.

Methodology:

-

Cell Culture: Neuronal cultures or cell lines expressing D2/D3 receptors are plated in multi-well plates.

-

Assay Principle: A competitive immunoassay or a bioluminescence-based assay (e.g., using a GloSensor) can be used to quantify intracellular cAMP levels.

-

Procedure:

-

Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Forskolin is added to stimulate adenylyl cyclase and increase baseline cAMP levels.

-

Dopamine or a D2/D3 agonist is added to inhibit adenylyl cyclase and reduce cAMP levels.

-

In parallel experiments, cells are pre-incubated with varying concentrations of this compound before the addition of the dopamine agonist.

-

Intracellular cAMP levels are measured according to the specific assay kit instructions.

-

β-Arrestin Recruitment Assay

Objective: To determine if tiapride acts as a biased antagonist at D2/D3 receptors by measuring its effect on β-arrestin recruitment.

Methodology:

-

Cell Line: A cell line stably co-expressing a tagged D2 or D3 receptor and a tagged β-arrestin is used. Assays like the PathHunter (DiscoverX) utilize enzyme fragment complementation.[13][14][15]

-

Assay Principle: Upon agonist-induced receptor activation, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into proximity and generating a detectable signal (e.g., chemiluminescence).[13][16]

-

Procedure:

-

Cells are plated in a multi-well plate.

-

A known D2/D3 receptor agonist is added to induce β-arrestin recruitment, and a dose-response curve is generated.

-

To test for antagonism, cells are pre-incubated with various concentrations of this compound before the addition of the agonist at its EC80 concentration.

-

The signal is measured using a luminometer, and the inhibitory effect of tiapride on agonist-induced β-arrestin recruitment is quantified.

-

Conclusion

This compound's mechanism of action in neuronal cultures is a direct consequence of its selective antagonism of dopamine D2 and D3 receptors. This targeted action prevents the canonical dopamine-induced inhibition of adenylyl cyclase and subsequent downstream signaling events. The experimental protocols outlined provide a framework for the detailed investigation of its neuropharmacological effects at the cellular and molecular levels. A thorough understanding of these mechanisms is crucial for the continued development and optimization of therapeutic strategies for a variety of neurological and psychiatric conditions.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Tiapride - Wikipedia [en.wikipedia.org]

- 3. Tiapride. A review of its pharmacology and therapeutic potential in the management of alcohol dependence syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Tiapride. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in geriatric agitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The preclinical pharmacologic profile of tiapride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An Electrophysiological and Pharmacological Study of the Properties of Human iPSC-Derived Neurons for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Leveraging calcium imaging to illuminate circuit dysfunction in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Cell Calcium Imaging as a Reliable Method to Study Neuron–Glial Circuits [frontiersin.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Why Study GPCR Arrestin Recruitment? [discoverx.com]

- 16. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of Tiapride Hydrochloride for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Tiapride Hydrochloride, a selective dopamine D2 and D3 receptor antagonist. The following sections detail the chemical synthesis pathway, purification methodologies, and analytical techniques for quality control, tailored for research and development applications.

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing from 2-methoxybenzoic acid. The overall synthetic route involves chlorosulfonation, formation of a methyl sulfonyl ester intermediate, amidation, and final salt formation. An overall yield of approximately 46.0% can be expected.[1]

Synthesis Workflow

The synthesis proceeds through the following key stages:

Experimental Protocols

Step 1: Synthesis of 2-Methoxy-5-(chlorosulfonyl)benzoic Acid

This procedure is adapted from a similar synthesis of a related intermediate.

-

In a glass reaction kettle, add 4 kg (34.3 mol) of chlorosulfonic acid and begin stirring.

-

Cool the reaction vessel to 0°C.

-

Slowly add 1.0 kg (6.6 mol) of 2-methoxybenzoic acid, ensuring it dissolves completely.

-

Remove the cooling and allow the reaction mixture to warm. Heat the solution to 50°C for 1 hour, then increase the temperature to 70°C for 2 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product can be used in the subsequent step, often without further purification. The expected yield for this step is approximately 95.7%.

Step 2: Synthesis of Methyl 2-methoxy-5-(methylsulfonyl)benzoate

This step involves the reduction of the sulfonyl chloride and subsequent methylation, followed by esterification.

-

The crude 2-methoxy-5-(chlorosulfonyl)benzoic acid is reacted with sodium sulfite to reduce the sulfonyl chloride to a sulfinate.

-

This is followed by reaction with dimethyl sulfate to form the methyl sulfonyl group.

-

The resulting 2-methoxy-5-(methylsulfonyl)benzoic acid is then esterified. To a solution of the acid in methanol, add a catalytic amount of sulfuric acid and reflux the mixture for 6 hours.

-

Remove the excess methanol by rotary evaporation.

-

Neutralize the residue with a 15% sodium carbonate solution and stir for 30 minutes.

-

The resulting white solid product is collected by filtration, washed, and dried.

Step 3: Synthesis of Tiapride (N-(2-(diethylamino)ethyl)-2-methoxy-5-(methylsulfonyl)benzamide)

-

In a 100 ml round-bottom flask equipped with a stirrer and condenser, combine 2.3 g (0.01 mol) of 2-methoxy-5-methylsulfonylbenzoic acid, 2.9 g (0.025 mol) of N,N-diethylethylenediamine, and 40 ml of dioxane.[2]

-

Heat the reaction mixture and maintain it at reflux for several hours, monitoring the reaction progress by a suitable technique like TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is then worked up, which may involve partitioning between an organic solvent and an aqueous phase to remove unreacted starting materials and byproducts.

Step 4: Synthesis of this compound

-

Dissolve the crude Tiapride free base in a suitable solvent such as ethanol or isopropanol.

-

Add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a suitable solvent) while stirring.

-

The this compound will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Summary of Yields

| Step | Product | Reported Yield (%) |

| 1. Chlorosulfonation | 2-Methoxy-5-(chlorosulfonyl)benzoic Acid | ~95.7 |

| 2. Sulfonate formation, methylation, and esterification | Methyl 2-methoxy-5-(methylsulfonyl)benzoate | Data not available |

| 3. Amidation | Tiapride (Free Base) | Data not available |

| Overall | This compound | ~46.0 [1] |

Purification of this compound

Purification of the final product is crucial to ensure its suitability for research purposes. The primary method for purifying this compound is recrystallization.

Recrystallization Protocol

-

Solvent Selection : this compound is soluble in methanol and ethanol. These solvents, or a mixture thereof, are suitable for recrystallization.

-

Dissolution : In a suitable flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent (e.g., methanol or ethanol) to form a saturated solution.

-

Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization : Allow the solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can be placed in an ice bath to further decrease the solubility of the product.

-

Isolation : Collect the purified crystals by vacuum filtration.

-

Washing : Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying : Dry the crystals under vacuum to remove any residual solvent. The final product should be a white or almost white crystalline powder.

Analytical Characterization and Quality Control

To ensure the purity and identity of the synthesized this compound, various analytical techniques should be employed.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a valuable technique for the rapid assessment of purity and the identification of impurities.

Experimental Protocol:

-

Stationary Phase : Silica gel 60 F254 HPTLC plates.

-

Mobile Phase : A mixture of methylene chloride, methanol, and concentrated ammonia in a ratio of 9:1.6:0.1 (v/v/v).

-

Sample Preparation : Dissolve the this compound sample in a suitable solvent (e.g., chloroform or methanol) to a concentration of approximately 1 mg/mL.

-

Application : Apply the sample solution to the HPTLC plate.

-

Development : Develop the plate in a saturated chromatography chamber.

-

Detection : After development, dry the plate and visualize the spots under UV light at 240 nm.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a more quantitative method for determining the purity of this compound and for identifying and quantifying any impurities.

Experimental Protocol:

-

Column : Inertsil C8 (250 × 4.6 mm, 5 µm).

-

Mobile Phase : A gradient mixture of:

-

A: 0.05 mM aqueous Potassium dihydrogen phosphate (KH2PO4) buffer (with octanesulfonate, pH adjusted to 2.7 with orthophosphoric acid).

-

B: Acetonitrile.

-

C: Methanol.

-

A typical gradient might involve varying the proportions of these solvents over the course of the run. A reported isocratic system uses a ratio of A:B:C as 800:150:50 (v/v/v).

-

-

Flow Rate : 1.5 mL/min.

-

Detection : UV detection at 240 nm.

-

Sample Preparation : Prepare a solution of this compound in the mobile phase at a suitable concentration.

Purity Data

| Analytical Method | Purity Specification |

| HPTLC | Single spot |

| RP-HPLC | >99.0% |

Mechanism of Action: Dopamine D2/D3 Receptor Antagonism

Tiapride acts as a selective antagonist at dopamine D2 and D3 receptors, primarily in the limbic areas of the brain. This selectivity is thought to contribute to its therapeutic effects in managing various neurological and psychiatric disorders, with a potentially lower incidence of certain side effects compared to less selective antipsychotics.

This guide provides a foundational understanding of the synthesis, purification, and analysis of this compound for research purposes. Researchers should always adhere to appropriate laboratory safety protocols and consult original research articles for further details.

References

Tiapride Hydrochloride: A Technical Guide to Dopamine Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiapride hydrochloride is a substituted benzamide atypical antipsychotic agent with selective antagonist activity at dopamine D2 and D3 receptors. This technical guide provides an in-depth overview of the binding affinity and kinetics of this compound at these receptors. The document summarizes available quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in neuroscience drug discovery and development.

Introduction

This compound is utilized in the management of a range of neurological and psychiatric conditions, including tardive dyskinesia, Huntington's disease-related chorea, and agitation and aggression in the elderly.[1][2] Its therapeutic efficacy is primarily attributed to its selective antagonism of dopamine D2 and D3 receptors in the central nervous system.[3][4] Unlike many other antipsychotics, tiapride exhibits minimal affinity for serotonin, adrenergic, or other dopamine receptor subtypes, which contributes to its favorable side-effect profile.[5] A thorough understanding of its receptor binding characteristics and the kinetics of these interactions is crucial for optimizing its therapeutic use and for the development of novel, more selective dopaminergic modulators.

Quantitative Binding Affinity Data

The binding affinity of this compound for dopamine D2 and D3 receptors has been characterized primarily through in vitro radioligand binding assays. The most commonly reported metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of tiapride required to displace 50% of a specific radioligand from the receptor.

Table 1: this compound Binding Affinity for Dopamine Receptors

| Receptor Subtype | Ligand Displaced | IC50 (nM) | Ki (nM) | Kd (nM) | Reference |

| Dopamine D2 | [³H]-Raclopride | 110 - 320 | Not Reported | Not Reported | [3][5] |

| Dopamine D3 | [³H]-Raclopride | 180 | Not Reported | Not Reported | [3][5] |

Binding Kinetics

A comprehensive understanding of a drug-receptor interaction requires not only knowledge of its affinity (how tightly it binds) but also its kinetics—the rates of association (kon) and dissociation (koff). These kinetic parameters determine the time course of receptor blockade and can have significant implications for a drug's therapeutic and side-effect profile.

Despite a thorough review of the scientific literature, specific experimental data for the association rate constant (kon) and the dissociation rate constant (koff) for this compound at dopamine D2 and D3 receptors could not be located. This represents a significant gap in the publicly available data for this compound. The differences in the affinity of antipsychotic agents are often determined by how fast they dissociate from the D2 receptor.[6]

Experimental Protocols

The following sections describe generalized experimental protocols for determining the binding affinity and kinetics of a compound like this compound. It is important to note that these are representative methodologies, and specific parameters would have been optimized for the individual studies that generated the data in Table 1.

Radioligand Competition Binding Assay for IC50 and Ki Determination

This assay measures the ability of an unlabeled compound (tiapride) to compete with a radiolabeled ligand for binding to the target receptor.

4.1.1. Materials

-

Receptor Source: Cell membranes prepared from cell lines stably expressing human dopamine D2 or D3 receptors (e.g., CHO or HEK293 cells).

-

Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]-Raclopride or [³H]-Spiperone).

-

Test Compound: this compound dissolved in an appropriate vehicle.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter: For measuring radioactivity.

4.1.2. Workflow

Caption: Workflow for a radioligand competition binding assay.

4.1.3. Data Analysis The concentration of tiapride that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

[L] is the concentration of the radioligand.

-

Kd is the dissociation constant of the radioligand for the receptor.

Kinetic Binding Assays for kon and koff Determination

Kinetic assays measure the rate at which a radioligand associates with and dissociates from its receptor.

4.2.1. Association Rate (kon) Measurement Receptor-containing membranes are incubated with a fixed concentration of radioligand for varying amounts of time. The amount of specific binding is measured at each time point, and the data are fitted to an association kinetic equation to determine the observed association rate (kobs). The kon can then be calculated.

4.2.2. Dissociation Rate (koff) Measurement Receptor-containing membranes are first incubated with the radioligand until equilibrium is reached. Dissociation is then initiated by adding an excess of an unlabeled ligand. The amount of radioligand remaining bound to the receptor is measured at various time points. The data are fitted to a dissociation kinetic equation to determine the koff.

Dopamine D2 and D3 Receptor Signaling Pathways

Tiapride, as an antagonist of D2 and D3 receptors, modulates downstream signaling pathways. These receptors are coupled to inhibitory G proteins (Gαi/o).

Gαi/o-Mediated Inhibition of Adenylyl Cyclase

Upon activation by dopamine, D2 and D3 receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking these receptors, tiapride prevents this inhibition, thereby maintaining or increasing cAMP levels.

Caption: Tiapride blocks dopamine-mediated inhibition of adenylyl cyclase.

β-Arrestin Signaling Pathway

In addition to G-protein signaling, D2 and D3 receptors can also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and G-protein-independent signaling cascades. Antagonism of the D2 receptor/β-arrestin 2 interaction is a common feature of clinically effective antipsychotics.[7] Tiapride's antagonism at these receptors also blocks the recruitment of β-arrestin.

Caption: Tiapride prevents β-arrestin recruitment to D2/D3 receptors.

Conclusion

This compound is a selective antagonist of dopamine D2 and D3 receptors, with moderate binding affinity as indicated by its IC50 values. A significant gap in the current understanding of its pharmacology is the lack of publicly available data on its binding kinetics (kon and koff). Further research to elucidate these kinetic parameters would provide a more complete picture of its mechanism of action and could inform the development of future dopaminergic drugs. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies on tiapride and related compounds.

References

- 1. Effect of long-term dosing with tiapride on brain dopamine receptors and metabolism in rats. Comparative study with sulpiride and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The D2/D3-receptor antagonist tiapride impairs concurrent but not sequential taste aversion learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Tiapride | C15H24N2O4S | CID 5467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antipsychotic agents differ in how fast they come off the dopamine D2 receptors. Implications for atypical antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Tiapride Hydrochloride's D2/D3 Receptor Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiapride hydrochloride is a substituted benzamide atypical antipsychotic agent utilized in the management of a range of neurological and psychiatric disorders. Its therapeutic efficacy is primarily attributed to its antagonist activity at dopamine D2 and D3 receptors.[1][2][3] Understanding the nuanced in vitro pharmacological profile of Tiapride, particularly its selectivity for the D2 versus the D3 receptor subtype, is crucial for elucidating its mechanism of action and for the development of future, more targeted therapeutics. This technical guide provides a comprehensive overview of the in vitro characterization of this compound's D2/D3 selectivity, detailing its binding affinity and functional antagonism, and outlining the experimental protocols for these assessments.

Data Presentation: Quantitative Analysis of Tiapride's D2/D3 Selectivity

The selectivity of this compound for the dopamine D2 and D3 receptors can be quantified through in vitro binding and functional assays. The following tables summarize the available quantitative data.

Table 1: Binding Affinity of this compound for Dopamine D2 and D3 Receptors

| Receptor Subtype | Parameter | Value (nM) | Reference |

| Dopamine D2 | IC50 | 110 - 320 | [4] |

| Dopamine D3 | IC50 | 180 | [4] |

Note: IC50 (half maximal inhibitory concentration) values are dependent on the specific experimental conditions, including the radioligand and its concentration used in the binding assay.

Table 2: Functional Antagonism of this compound at Dopamine D2 and D3 Receptors

| Receptor Subtype | Parameter | Value | Reference |

| Dopamine D2/D3 | Functional Activity | Antagonist | [1][2] |

Further research is required to determine specific EC50 or IC50 values for the functional antagonism of Tiapride at D2 and D3 receptors.

Signaling Pathways

Both dopamine D2 and D3 receptors are members of the D2-like family of G protein-coupled receptors (GPCRs). They primarily couple to the Gi/o class of G proteins.[5][6] Upon activation by an agonist, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] However, beyond this common pathway, there are distinctions in their downstream signaling and regulatory mechanisms.[5][7][8]

Experimental Protocols

The in vitro characterization of this compound's D2/D3 selectivity involves two primary types of experiments: radioligand binding assays to determine binding affinity and functional assays to assess antagonist activity.

Radioligand Binding Assay

This protocol is adapted from methods utilizing [3H]-spiperone, a commonly used radioligand for D2-like receptors.[7][9][10][11]

Objective: To determine the binding affinity (Ki) of this compound for dopamine D2 and D3 receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing human D2 or D3 receptors (e.g., HEK-293, CHO).

-

[3H]-spiperone (radioligand).

-

This compound (test compound).

-

(+)-Butaclamol or another suitable dopamine receptor antagonist for determining non-specific binding.

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Compound Preparation: Prepare a series of dilutions of this compound in assay buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

This compound at various concentrations (for competition curve) or buffer alone (for total binding).

-

A high concentration of (+)-butaclamol (for non-specific binding).

-

[3H]-spiperone at a concentration near its Kd for the respective receptor.

-

Cell membranes.

-

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional cAMP Assay

This protocol describes a typical cAMP-based functional assay to determine the antagonist activity of this compound at Gi/o-coupled D2 and D3 receptors.

Objective: To determine the potency (EC50 or IC50) of this compound as an antagonist of dopamine-induced inhibition of cAMP production.

Materials:

-

Cell line stably co-expressing a human D2 or D3 receptor and a cAMP biosensor (e.g., using FRET or BRET technology) or cells suitable for cAMP measurement via ELISA or HTRF.

-

This compound (test compound).

-

Dopamine or a selective D2/D3 agonist (e.g., quinpirole).

-

Forskolin (to stimulate adenylyl cyclase).

-

Cell culture medium and supplements.

-

Assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).

-

Detection reagents for the chosen cAMP measurement technology.

-

Microplate reader capable of detecting the signal from the cAMP assay.

Procedure:

-

Cell Culture and Plating: Culture the cells under appropriate conditions and seed them into 96-well plates. Allow the cells to adhere and grow overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a fixed concentration of the dopamine agonist (typically the EC80 concentration for agonist-induced inhibition of cAMP).

-

Antagonist Incubation: Add the this compound dilutions to the cells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: Add the dopamine agonist to all wells (except for the basal control) and incubate for a further specified time (e.g., 30 minutes) at 37°C. In parallel, add forskolin to all wells to stimulate cAMP production.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using the chosen detection method (e.g., by adding detection reagents for a LANCE Ultra cAMP kit).

-

Data Analysis:

-

Normalize the data to the control wells (basal and forskolin-stimulated).

-

Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

-

Conclusion

The in vitro characterization of this compound reveals its profile as a selective antagonist of dopamine D2 and D3 receptors, with comparable in vitro affinity for both subtypes. The provided experimental protocols offer a framework for the detailed investigation of its binding and functional properties. A thorough understanding of the D2/D3 selectivity of Tiapride and other benzamides is essential for advancing the field of psychopharmacology and for the rational design of novel therapeutics with improved efficacy and side-effect profiles. Further studies are warranted to more precisely quantify the functional antagonist potency of Tiapride at both D2 and D3 receptors and to further explore the nuances of their differential downstream signaling pathways.

References

- 1. The D2/D3-receptor antagonist tiapride impairs concurrent but not sequential taste aversion learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the discriminative stimulus produced by the dopamine antagonist tiapride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The efficacy of the dopamine D2/D3 antagonist tiapride in maintaining abstinence: a randomized, double-blind, placebo-controlled trial in 299 alcohol-dependent patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of heterologously expressed D3 dopamine receptors: comparison with D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comparative studies of molecular mechanisms of dopamine D2 and D3 receptors for the activation of extracellular signal-regulated kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide on Tiapride Hydrochloride's Effects on Dopamine Synthesis and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tiapride hydrochloride is a substituted benzamide atypical antipsychotic that functions as a selective dopamine D2 and D3 receptor antagonist.[1][2][3] Its primary mechanism of action involves the modulation of dopaminergic neurotransmission, which has significant implications for dopamine synthesis and metabolism.[1] This document provides a comprehensive technical overview of these effects, synthesizing data from preclinical and clinical studies. It includes quantitative data on receptor affinity and metabolite levels, detailed experimental methodologies, and visual representations of the underlying pathways and processes.

Core Mechanism of Action

Tiapride exerts its effects by selectively blocking D2 and D3 dopamine receptors.[3][4] Unlike many typical and other atypical antipsychotics, it shows minimal affinity for D1, D4, serotonergic, adrenergic (α1, α2), or histaminergic (H1) receptors.[5] This selectivity contributes to its specific pharmacological profile, including a lower incidence of certain side effects.[1] The antagonism of D2/D3 receptors, particularly presynaptic autoreceptors, disrupts the normal negative feedback loop that regulates dopamine synthesis and release. This disinhibition leads to an increase in the firing rate of dopaminergic neurons, resulting in enhanced synthesis and turnover of dopamine.[6]

Signaling Pathway

The blockade of D2 autoreceptors by tiapride is a critical initiating event. These G protein-coupled receptors normally inhibit adenylyl cyclase, reducing intracellular cAMP levels and suppressing the activity of protein kinase A (PKA). By antagonizing these receptors, tiapride prevents this inhibitory signal, leading to increased neuronal firing and subsequent dopamine release.

Caption: Tiapride blocks presynaptic D2 autoreceptors, disrupting negative feedback and increasing dopamine synthesis.

Quantitative Data

The following tables summarize key quantitative findings from various studies on tiapride's interaction with the dopamine system.

Table 1: Receptor Binding Affinity

| Receptor Subtype | Parameter | Value (nM) | Source |

| Dopamine D2 | IC50 | 110 - 320 | [5] |

| Dopamine D3 | IC50 | 180 | [4][5] |

| Dopamine D1 | - | No Affinity | [5] |

| Dopamine D4 | - | No Affinity | [5] |

IC50: Half maximal inhibitory concentration, indicating the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Receptor Occupancy & Behavioral Effects

| Parameter | Value (mg/kg, ip) | Species | Effect | Source |

| ED50 ([3H]-raclopride binding) | ~20 | Rat | Inhibition in limbic areas & striatum | [5] |

| ED50 (DA agonist hyperactivity) | 10 | Rat | Antagonism | [5] |

| ED50 (Stereotyped movements) | 60 | Rat | Blockade | [5] |

| ED50 (Interoceptive stimulus) | 2.2 | Rat | Dopamine receptor blockade | [5] |

| ED50 (Motor disturbances) | 40 | Rat | Sedation | [5] |

ED50: The dose that produces 50% of the maximal effect.

Table 3: Effects on Dopamine and Metabolite Levels

| Treatment | Brain Region | Dopamine Level | DOPAC Level | HVA Level | Source |

| Acute Tiapride (10-30 mg/kg, ip) | Nucleus Accumbens, Striatum | Increased | - | - | [5] |

| Long-term Tiapride (21 days) | Striatum, Limbic Area | Increased at 2hr, Decreased at 3 days | Increased at 2hr, Decreased at 3 days | Increased at 2hr, Decreased at 3 days | [7] |

| Tiapride (30 mg/kg/day, prepubertal) | Striatum | Decreased (during treatment) | Decreased (during treatment) | Unaffected | [8] |

DOPAC: 3,4-Dihydroxyphenylacetic acid; HVA: Homovanillic acid. These are major metabolites of dopamine.[9][10][11][12]

Experimental Protocols

In Vitro Receptor Binding Assays

-

Objective: To determine the affinity of tiapride for dopamine receptor subtypes.

-

Methodology:

-

Tissue Preparation: Membranes are prepared from brain regions known to express the target receptors (e.g., striatum for D2, nucleus accumbens for D3).

-

Radioligand Binding: The tissue membranes are incubated with a specific radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors, [3H]-raclopride for D2/D3).

-

Competition Assay: Increasing concentrations of unlabeled tiapride are added to compete with the radioligand for receptor binding sites.

-

Detection: After incubation, the membranes are washed to remove unbound radioligand, and the amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The IC50 value is calculated from the competition curve, representing the concentration of tiapride that displaces 50% of the specific binding of the radioligand.

-

In Vivo Microdialysis

-

Objective: To measure extracellular levels of dopamine and its metabolites in specific brain regions of freely moving animals following tiapride administration.[13][14][15][16]

-

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., nucleus accumbens or striatum).

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sample Collection: Neurotransmitters and metabolites in the extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the outgoing perfusate (dialysate).

-

Drug Administration: Tiapride is administered (e.g., via intraperitoneal injection).

-

Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentrations of dopamine, DOPAC, and HVA.

-

Caption: Workflow for an in vivo microdialysis experiment to measure dopamine and metabolite levels.

Electrophysiology

-

Objective: To assess the effect of tiapride on the firing rate of dopaminergic neurons.

-

Methodology:

-

Animal Preparation: Anesthetized animals are placed in a stereotaxic frame.

-

Electrode Placement: A recording microelectrode is lowered into the substantia nigra pars compacta (SNc) or ventral tegmental area (VTA), regions containing the cell bodies of dopaminergic neurons.[6]

-

Neuronal Identification: Dopaminergic neurons are identified based on their characteristic slow, regular firing pattern and long-duration action potentials.

-

Drug Application: Tiapride is administered systemically or applied locally via iontophoresis.

-

Data Recording: The spontaneous firing rate of the identified neurons is recorded before and after drug administration to determine the effect of tiapride. Antagonism of D2 autoreceptors is expected to increase the firing rate.

-

Effects on Dopamine Synthesis and Metabolism

Tiapride's blockade of D2/D3 receptors initiates a cascade that elevates dopamine turnover. The increased firing of dopaminergic neurons stimulates tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, leading to a temporary increase in dopamine production. The subsequently released dopamine is metabolized by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) into DOPAC and HVA. Consequently, acute administration of tiapride leads to an increase in the extracellular levels of these metabolites, reflecting the heightened dopamine turnover.[5][7]

However, long-term treatment can lead to tolerance, where the initial sharp increase in dopamine turnover diminishes over time.[7] Studies have shown that after chronic administration, the levels of dopamine and its metabolites may be lower than those observed after a single dose, suggesting compensatory changes in the dopamine system.[7]

Caption: Tiapride increases dopamine turnover, affecting both synthesis and metabolic pathways.

Conclusion

This compound's selective antagonism of D2 and D3 receptors leads to a significant, albeit complex, impact on dopamine synthesis and metabolism. Acutely, it increases dopamine turnover, elevating levels of dopamine and its metabolites, DOPAC and HVA. This effect is particularly pronounced in the limbic system, consistent with its clinical profile.[5][17] Long-term administration may induce tolerance and compensatory changes. The detailed methodologies and quantitative data presented here provide a robust framework for understanding tiapride's neurochemical effects, which is essential for ongoing research and the development of novel therapeutic strategies targeting the dopaminergic system.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Tiapride - Wikipedia [en.wikipedia.org]

- 4. Tiapride | C15H24N2O4S | CID 5467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The preclinical pharmacologic profile of tiapride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The electrophysiological actions of dopamine and dopaminergic drugs on neurons of the substantia nigra pars compacta and ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of long-term dosing with tiapride on brain dopamine receptors and metabolism in rats. Comparative study with sulpiride and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Early administration of tiapride to young rats without long-lasting changes in the development of the dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The significance of homovanillic acid and 3,4-dihydroxyphenylacetic acid concentrations in human lumbar cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assessment of brain dopamine metabolism from plasma HVA and MHPG during debrisoquin treatment: validation in monkeys treated with MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of dopamine-containing amacrine cells of retina: light-induced increase of acidic dopamine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Plasma homovanillic acid as an index of brain dopamine metabolism: enhancement with debrisoquin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scilit.com [scilit.com]

- 14. In Vivo Fast-Scan Cyclic Voltammetry of Dopamine near Microdialysis Probes - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. go.drugbank.com [go.drugbank.com]

The Pharmacodynamics of Tiapride Hydrochloride in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiapride hydrochloride is a substituted benzamide atypical antipsychotic agent characterized by its selective antagonism of dopamine D2 and D3 receptors. This targeted mechanism of action distinguishes it from many other antipsychotics, contributing to a favorable side-effect profile, particularly a reduced incidence of extrapyramidal symptoms. This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its mechanism of action and experimental workflows.

Introduction

This compound is primarily utilized in the management of a range of neurological and psychiatric disorders, including tardive dyskinesia, agitation and aggression in the elderly, and alcohol withdrawal syndrome.[1] Its therapeutic efficacy is intrinsically linked to its specific interactions with the dopaminergic system. Unlike many typical and some atypical antipsychotics that exhibit a broad receptor binding profile, tiapride's activity is largely confined to the dopamine D2 and D3 receptors.[2][3] This selectivity is a key aspect of its pharmacodynamic profile and is believed to underpin its clinical utility and tolerability.

Mechanism of Action: Selective Dopamine D2/D3 Receptor Antagonism

The principal mechanism of action of this compound is the blockade of postsynaptic dopamine D2 and D3 receptors in the central nervous system.[2][3] By acting as an antagonist at these receptors, tiapride modulates dopaminergic neurotransmission, which is often dysregulated in the aforementioned disorders. Notably, it demonstrates a lack of significant affinity for dopamine D1 and D4 receptors, as well as for serotonergic (5-HT), adrenergic (α1, α2), and histaminergic (H1) receptors.[2] This selective binding profile is a critical differentiator from other antipsychotic agents and is associated with a lower risk of common side effects such as sedation, weight gain, and cardiovascular complications.[4]

Signaling Pathway of Tiapride's Action

The following diagram illustrates the antagonistic effect of Tiapride on the dopamine D2/D3 receptor signaling pathway.

Quantitative Pharmacodynamic Data

The following tables summarize the key in vitro and in vivo pharmacodynamic parameters of this compound from preclinical studies.

Table 1: In Vitro Receptor Binding Affinities of Tiapride

| Receptor | IC50 (nM) | Species | Reference |

| Dopamine D2 | 110-320 | Rat | [2] |

| Dopamine D3 | 180 | Rat | [2] |

| Dopamine D1 | No Affinity | Rat | [2] |

| Dopamine D4 | No Affinity | Rat | [2] |

| Serotonergic (5-HT) | No Affinity | Rat | [2] |

| Adrenergic (α1, α2) | No Affinity | Rat | [2] |

| Histaminergic (H1) | No Affinity | Rat | [2] |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Pharmacodynamic Effects of Tiapride in Rats

| Model | Parameter | ED50 (mg/kg, i.p.) | Reference |

| Dopamine Agonist-Induced Hyperactivity | Antagonism | 10 | [2] |

| Dopamine Agonist-Induced Stereotypy | Antagonism | 60 | [2] |

| [3H]-Raclopride Binding (in vivo) | Inhibition | ~20 | [2] |

| Conditioned Behavior (Dopamine Blockade) | Interoceptive Stimulus | 2.2 | [2] |

| Motor Disturbance/Sedation | Induction | 40 | [2] |

| Catalepsy | Induction | >200 (not induced) | [2] |

ED50: The median effective dose, representing the dose of a drug that produces a therapeutic effect in 50% of the population.

Key Preclinical Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the core experimental protocols used to characterize the pharmacodynamics of tiapride.

Receptor Binding Assays

These assays determine the affinity of a drug for specific receptors.

Objective: To quantify the in vitro binding affinity of this compound to dopamine D2 and other receptors.

Methodology:

-

Tissue Preparation: Striatal tissue from rats is dissected and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer.

-

Radioligand Binding: A specific radioligand, such as [3H]-raclopride for D2 receptors, is incubated with the membrane preparation.

-

Competition Assay: The incubation is performed in the presence of various concentrations of this compound to determine its ability to displace the radioligand.

-

Non-specific Binding: Non-specific binding is determined by adding a high concentration of a non-labeled competing ligand (e.g., sulpiride) to a parallel set of incubations.

-

Incubation and Filtration: The mixture is incubated at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The IC50 values are calculated by non-linear regression analysis of the competition binding data.

In Vivo Microdialysis

This technique measures the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.

Objective: To assess the effect of this compound on dopamine efflux in the nucleus accumbens and striatum.

Methodology:

-

Surgical Implantation: Rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting the nucleus accumbens or striatum.

-

Probe Insertion and Perfusion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a low flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.

-

Drug Administration: this compound (e.g., 10-30 mg/kg, i.p.) is administered to the animal.

-

Post-treatment Collection: Dialysate samples continue to be collected to measure changes in dopamine concentration following drug administration.

-

Sample Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Data Analysis: The changes in dopamine levels are expressed as a percentage of the baseline values.

Amphetamine-Induced Hyperactivity Model

This behavioral model is used to screen for antipsychotic-like activity.

Objective: To evaluate the ability of this compound to antagonize the locomotor-stimulating effects of amphetamine.

Methodology:

-

Apparatus: The experiment is conducted in an open-field arena equipped with infrared beams to automatically record locomotor activity.

-

Habituation: Rats are habituated to the test environment for a specific period (e.g., 30-60 minutes) before drug administration.

-

Drug Pre-treatment: Animals are pre-treated with various doses of this compound or vehicle.

-

Amphetamine Challenge: After a pre-treatment interval, the rats are administered a psychostimulant dose of d-amphetamine (e.g., 1.5 mg/kg, i.p.).

-

Behavioral Recording: Locomotor activity, including parameters such as distance traveled, rearing frequency, and stereotyped behaviors, is recorded for a set duration (e.g., 60-120 minutes).

-

Data Analysis: The data is analyzed to compare the locomotor activity of the tiapride-treated groups with the vehicle-treated control group to determine the dose-dependent inhibitory effect of tiapride.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the workflows of the key experimental protocols described above.

References

- 1. The Role of Dopamine in the Nucleus Accumbens and Striatum during Sexual Behavior in the Female Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The preclinical pharmacologic profile of tiapride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

structural analysis of Tiapride Hydrochloride and its analogues

An In-depth Technical Guide to the Structural Analysis of Tiapride Hydrochloride and Its Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted benzamide atypical antipsychotic agent renowned for its selective antagonism of dopamine D2 and D3 receptors.[1][2] This selectivity contributes to a favorable side-effect profile compared to older, less selective antipsychotics.[1] A thorough structural analysis of Tiapride and its analogues is paramount for understanding its mechanism of action, optimizing its therapeutic properties, and developing novel compounds with enhanced efficacy and safety. This guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and key analytical techniques used in the structural elucidation and development of Tiapride and related compounds.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are crucial for its formulation, delivery, and pharmacokinetic profile.

| Property | Value | Reference |

| Chemical Name | N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonylbenzamide;hydrochloride | [3] |

| Molecular Formula | C₁₅H₂₅ClN₂O₄S | [2][3] |

| Molecular Weight | 364.89 g/mol | [2][3][4] |

| Melting Point | Approximately 200°C (decomposition) | [2] |

| Appearance | White to almost white crystalline powder | [5] |

| Solubility | Very soluble in water, soluble in methanol, slightly soluble in anhydrous ethanol. | [2] |

| pKa | Data not available in search results | |

| LogP | Data not available in search results |

Mechanism of Action and Signaling Pathway

Tiapride exerts its therapeutic effects primarily through the selective blockade of dopamine D2 and D3 receptors, with a notable lack of affinity for serotonin, adrenergic, or histaminic receptors.[6] Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that, upon activation by dopamine, inhibit the enzyme adenylyl cyclase. This inhibition leads to a decrease in intracellular cyclic AMP (cAMP) levels, a key second messenger. By antagonizing these receptors, Tiapride prevents this signaling cascade.[7]

Figure 1: Tiapride's antagonism of the Dopamine D2/D3 receptor signaling pathway.

Structural Analysis Techniques and Experimental Protocols

A variety of analytical techniques are employed to determine and verify the structure of Tiapride and its analogues.

X-ray Crystallography

X-ray crystallography provides definitive three-dimensional structural information, revealing bond lengths, bond angles, and conformational details. While a specific crystal structure for Tiapride was not found in the provided search results, the general protocol for a small organic molecule is well-established.[8][9][10]

Experimental Protocol:

-

Crystallization: High-purity this compound is dissolved in a suitable solvent or solvent mixture. Slow evaporation, vapor diffusion, or cooling techniques are used to grow single crystals of sufficient size and quality.

-

Data Collection: A single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is recorded on a detector.[11]

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods to generate an initial electron density map.[9] An atomic model is built into the electron density and refined computationally to best fit the experimental data, yielding the final crystal structure.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of molecules in solution. Both ¹H and ¹³C NMR are routinely used to confirm the identity and purity of Tiapride and its analogues.

Experimental Protocol:

-

Sample Preparation: Approximately 5-10 mg of the Tiapride sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.[12][13]

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width are optimized. For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum.

-

Spectral Analysis: The resulting spectra are analyzed for chemical shifts (δ), which indicate the chemical environment of each nucleus; integration, which reveals the relative number of protons; and coupling constants (J), which provide information about neighboring nuclei. This data is pieced together to confirm the molecular structure.

Figure 2: General experimental workflow for NMR spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is essential for purity assessment, identification of metabolites and degradation products, and quantitative analysis. It combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[14][15]

Experimental Protocol:

-

Sample Preparation: A solution of Tiapride or its analogue is prepared in a suitable solvent, often the mobile phase, and filtered to remove particulates.[16]

-

Chromatographic Separation: The sample is injected into an HPLC system. A reversed-phase column (e.g., C18) is commonly used. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) separates the analyte from impurities.[17]

-

Ionization and Mass Analysis: The eluent from the HPLC column is directed to the mass spectrometer's ion source (e.g., electrospray ionization - ESI). The analyte is ionized, and the resulting ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates ions based on their mass-to-charge ratio (m/z).[18]

-

Data Analysis: The mass spectrum provides the molecular weight of the parent compound. Tandem MS (MS/MS) can be performed to fragment the parent ion, yielding a characteristic fragmentation pattern that aids in structural confirmation.[19]

Figure 3: A typical workflow for LC-MS analysis.

Structural Analysis of Tiapride Analogues and SAR

Key Modification Points for SAR Studies:

-

Benzamide Ring Substituents: Altering the methoxy and methylsulfonyl groups can influence receptor binding and physicochemical properties.

-

Ethylamino Side Chain: Modifications to the diethylamino group can impact potency and pharmacokinetics. The length and nature of the linker are also critical.

-

Amide Linker: While less commonly modified, changes here can affect conformational flexibility.

| Compound | Modification from Tiapride | D₂ Receptor Affinity (Kᵢ, nM) | D₃ Receptor Affinity (Kᵢ, nM) |

| Tiapride | - | 320 (IC₅₀) | 180 (IC₅₀) |

| Eticlopride Analogue 11 | N-alkylation with linker and indole SP | 25.3 | 6.97 |

| Eticlopride Analogue 33 | O-alkylation with linker and indole SP | 1.77 | 0.436 |

Note: Data for Tiapride is presented as IC₅₀[6], while data for Eticlopride analogues is Kᵢ[21]. These values are not directly comparable but illustrate the impact of structural modifications. SP = Secondary Pharmacophore.

Figure 4: Logical workflow for a Structure-Activity Relationship (SAR) study.

Computational Modeling

Computational methods, particularly molecular docking, are instrumental in predicting the binding modes of Tiapride and its analogues to the dopamine D2 and D3 receptors, thereby guiding SAR studies.[1][22]

Experimental Protocol (Molecular Docking):

-

Receptor and Ligand Preparation: Obtain the 3D structure of the target receptor (e.g., D2 or D3 receptor) from a protein database (PDB) or through homology modeling.[1] Prepare the 3D structure of the ligand (Tiapride or analogue), assigning correct protonation states and minimizing its energy.

-

Binding Site Definition: Identify the active site of the receptor, typically where the endogenous ligand (dopamine) or a known antagonist binds.[23] Define a "grid box" that encompasses this binding pocket.

-

Docking Simulation: Use docking software (e.g., AutoDock Vina, Glide) to systematically place the ligand in various conformations and orientations within the binding site.[24][25] The software scores each pose based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

-

Analysis of Results: Analyze the top-scoring poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and receptor residues. This information helps explain observed SAR and guides the design of new analogues with improved binding.[22]

Conclusion

The is a multi-faceted process that integrates physicochemical characterization with advanced analytical and computational techniques. A deep understanding of its structure is intrinsically linked to its selective mechanism of action at D2/D3 dopamine receptors. Techniques like X-ray crystallography, NMR, and LC-MS provide the foundational data for structure confirmation and purity assessment, while computational modeling and rigorous SAR studies drive the rational design of new chemical entities. This integrated approach is essential for the continued development of safer and more effective neuroleptic agents for a variety of psychiatric and neurological disorders.

References

- 1. The dopamine D2 receptor dimer and its interaction with homobivalent antagonists: homology modeling, docking and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 51012-33-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | C15H25ClN2O4S | CID 5702214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Tiapride | C15H24N2O4S | CID 5467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. resources.tocris.com [resources.tocris.com]

- 8. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 15. scispace.com [scispace.com]

- 16. LC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]

- 17. Pharmaceutical and Biopharmaceutical Methods of Analysis [ssi.shimadzu.com]

- 18. rsc.org [rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Structure Activity Relationships - Antipsychotics | PPTX [slideshare.net]

- 21. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 23. chemrxiv.org [chemrxiv.org]

- 24. Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

Tiapride Hydrochloride: A Technical Guide to its Modulation of Neurotransmitter Systems

Executive Summary: Tiapride hydrochloride is a substituted benzamide derivative classified as an atypical antipsychotic agent.[1][2] Its therapeutic efficacy in managing a range of neurological and psychiatric disorders, including dyskinesia, agitation and aggression in the elderly, and alcohol withdrawal syndrome, stems from its distinct and selective mechanism of action.[3][4] This technical guide provides an in-depth analysis of tiapride's pharmacological profile, focusing on its primary interaction with the dopaminergic system and its more nuanced, indirect effects on other neurotransmitter pathways. We present key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and associated research methodologies to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Dopaminergic System Modulation

Tiapride's principal pharmacological activity is centered on its selective antagonism of the dopamine D2 and D3 receptors within the central nervous system.[1][2][4] Unlike many conventional and other atypical neuroleptics that exhibit a broad receptor binding profile, tiapride's focused action on the D2/D3 subtypes confers a favorable side-effect profile, particularly concerning extrapyramidal symptoms and cognitive impairment.[1][5][6]

Selective Antagonism of D2 and D3 Receptors

Tiapride functions as a competitive antagonist at postsynaptic D2 and D3 receptors, inhibiting the overactivity of dopamine that is implicated in various neuropsychiatric conditions.[1][7] This blockade helps to normalize dopaminergic neurotransmission.[1] The drug demonstrates a moderate binding affinity for these receptors, which may contribute to its clinical profile of treating motor symptoms without inducing the severe extrapyramidal side effects associated with high-affinity dopamine blockers.[3][4] Furthermore, studies indicate that tiapride exhibits a preferential affinity for dopamine receptors that have been previously sensitized to dopamine, a characteristic that may be particularly relevant for treating movement disorders.[8][9]

Receptor Binding and In Vivo Occupancy Profile